Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15898176
InChI: InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.75 g/mol

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC15898176

Molecular Formula: C14H18ClNO3

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate -

Specification

Molecular Formula C14H18ClNO3
Molecular Weight 283.75 g/mol
IUPAC Name tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3
Standard InChI Key AERXHNIJJBIUHP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2Cl)O

Introduction

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, a 2-chlorophenyl moiety, and a hydroxyazetidine core, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis

The synthesis of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. These steps may include the preparation of the azetidine ring, introduction of the chlorophenyl group, and esterification to introduce the tert-butyl group. Common reagents used in such syntheses include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Chemical Reactions

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions:

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, potentially replacing the chlorine with other functional groups.

Scientific Research

This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it valuable for studying enzyme interactions and protein-ligand binding.

Industrial Applications

It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Data Table

PropertyValue
Molecular FormulaC14H18ClNO3
Molecular Weight283.75 g/mol
CAS Number1481861-44-2
SynthesisMulti-step organic reactions
ApplicationsPharmaceutical synthesis, materials science

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